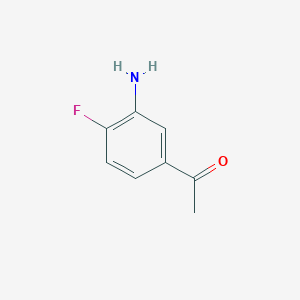








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[Na+].O.NN>C(O)COCCOCCO>[F:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[CH:3][C:2]=1[NH2:1] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
7.56 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1F)C(C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(COCCOCCO)O
|
|
Name
|
|
|
Quantity
|
4.94 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
This addition
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in a slight exotherm (temperature around 500)
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask (three neck, equipped with claisen adapter and receiving flask)
|
|
Type
|
CUSTOM
|
|
Details
|
was then equipped with a heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
1 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
to collect in the receiving flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 hour at 1 50° C. the reaction mixture was then heated to 180° C.
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
while still collecting distillate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
poured into 100 mL of water
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted three times with ether (125 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed once with water, once with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over potassium carbone
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=C(C=C1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.82 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |